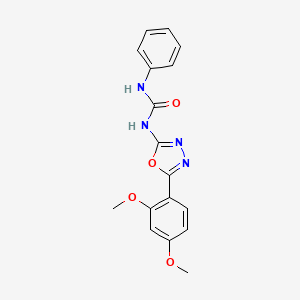

1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

Beschreibung

1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group and at position 2 with a 3-phenylurea moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal and agrochemical research .

Eigenschaften

IUPAC Name |

1-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-23-12-8-9-13(14(10-12)24-2)15-20-21-17(25-15)19-16(22)18-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOFWLPEDOPWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the following steps:

Formation of the Oxadiazole Ring: The initial step involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Attachment of the 2,4-Dimethoxyphenyl Group: The oxadiazole intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine (TEA) to introduce the 2,4-dimethoxyphenyl group.

Formation of the Phenylurea Moiety: Finally, the compound is treated with phenyl isocyanate to form the phenylurea group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Anti-inflammatory Potential: Compounds with dimethoxyphenyl-substituted oxadiazoles (e.g., 4i) show moderate to strong activity, suggesting the target compound may share this trait .

- Agrochemical Relevance : The oxadiazole core’s versatility is evident in herbicides like oxadiazon, though the target compound’s urea group may limit pesticidal utility .

Biologische Aktivität

1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its versatility in drug design and has been associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.30 g/mol. The compound features a phenylurea structure linked to an oxadiazole ring, which enhances its biological activity.

Anticancer Activity

Research has indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of cell proliferation : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell growth.

- Induction of apoptosis : Mechanistic studies suggest that the compound may activate apoptotic pathways via caspase activation and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Apoptosis induction via caspase activation |

| MCF7 (Breast) | 10.0 | Inhibition of proliferation |

| A549 (Lung) | 15.0 | Modulation of Bcl-2 proteins |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : The compound could potentially modulate receptors related to apoptosis or inflammation.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that the administration of the compound at a dosage of 20 mg/kg resulted in a tumor growth inhibition rate of approximately 45%. Histological analysis revealed significant apoptosis in tumor tissues.

Case Study 2: Antimicrobial Efficacy

In vitro tests against clinical isolates showed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.